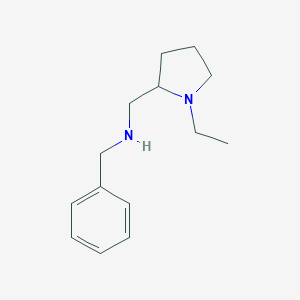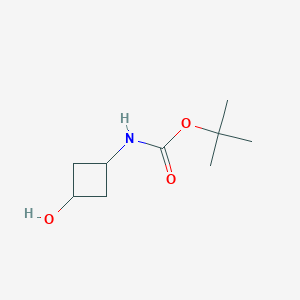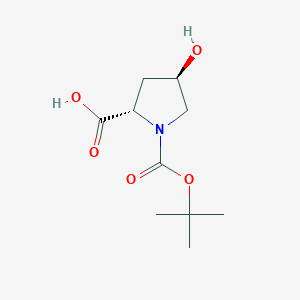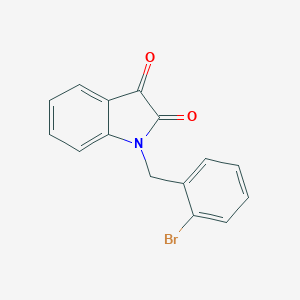
1-(2-bromobenzyl)-1H-indole-2,3-dione
Descripción general
Descripción
The compound “1-(2-bromobenzyl)-1H-indole-2,3-dione” is a complex organic molecule. It likely contains an indole group (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring), a 2,3-dione group (indicating the presence of two carbonyl groups at the 2nd and 3rd positions of the molecule), and a 2-bromobenzyl group (a benzyl group with a bromine atom on the 2nd carbon) .
Synthesis Analysis
While specific synthesis methods for this compound are not available in the literature, it might be synthesized through methods similar to those used for related compounds. For instance, bromobenzyl compounds can often be synthesized through nucleophilic substitution reactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom, which could make it a good leaving group in reactions. The carbonyl groups in the 2,3-dione could also be reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of the bromine atom .Aplicaciones Científicas De Investigación
Synthesis and Derivatives
- 1-(2-bromobenzyl)-1H-indole-2,3-dione can be used as a precursor in the preparation of various indole derivatives. For instance, 3,3-dibromo-1,3-dihydroindol-2-ones, useful precursors of Indole-2,3-diones, are formed by reacting indoles with N-bromosuccinimide (Parrick, Yahya, Ijaz, & Yizun, 1989).
Organic Synthesis and Chemical Properties 2. Isatins, including 1H-indole-2,3-dione, are important for synthesizing a variety of heterocyclic compounds, such as indoles and quinolines, and are used in drug synthesis. Their versatility in chemical reactions is significant in organic chemistry (Garden & Pinto, 2001).
Chemosensor Applications 3. 1H-Indole-2,3-dione compounds, due to their amide and carbonyl functional groups, can act as chemosensor agents, showing high sensing capability and selective detection of Fe3+ ions (Fahmi, Kurniawan, Yuliati, & Lintang, 2019).
Pharmacological Research 4. 1H-indole-2,3-dione derivatives have been studied as inhibitors of human carbonic anhydrases, indicating potential for developing selective inhibitors for certain isoenzymes (Eraslan-Elma et al., 2022).
Antibacterial and Anticorrosion Properties 5. Indole-2,3-dione derivatives have shown antibacterial activities and potential as corrosion inhibitors in various applications, indicating their usefulness in both medical and industrial fields (Miao, 2014).
Crystal Structure Analysis 6. Studies on compounds like 5-Bromo-1-(4-bromophenyl)isatin, a derivative of indole-2,3-dione, have provided insights into the crystallographic properties and potential applications in material science (El-Hiti et al., 2018).
Marine Alkaloids and Natural Products 7. Indole-2,3-dione derivatives have been identified in marine organisms, contributing to the discovery and analysis of natural products and alkaloids, which have various pharmaceutical and biological applications (McKay et al., 2002).
Heterocyclic Synthesis 8. The compound has applications in the synthesis of heterocyclic compounds, showing its versatility in creating new chemical entities for research and development (Majumdar et al., 2008).
Antimicrobial Activity Studies 9. New derivatives of 1H-indole-2,3-dione have shown promising results in antimicrobial activity screening, suggesting potential for developing new antimicrobial agents (Ashok et al., 2015; Mageed, El- Ezabi, & Khaled, 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(2-bromophenyl)methyl]indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2/c16-12-7-3-1-5-10(12)9-17-13-8-4-2-6-11(13)14(18)15(17)19/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSJTRFVMZCJPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=O)C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-bromobenzyl)-1H-indole-2,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



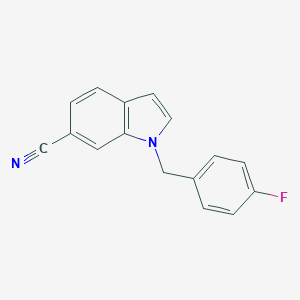
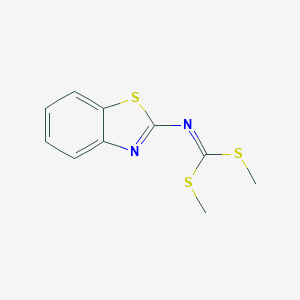
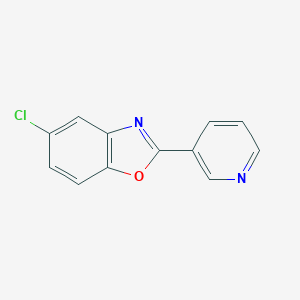
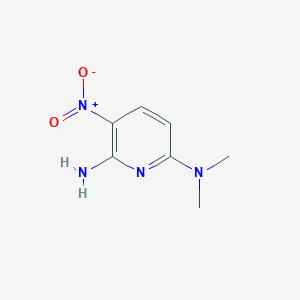
![1-[2-methyl-5-(propan-2-yl)benzyl]-1H-indole-2,3-dione](/img/structure/B346133.png)
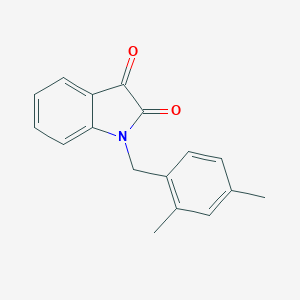
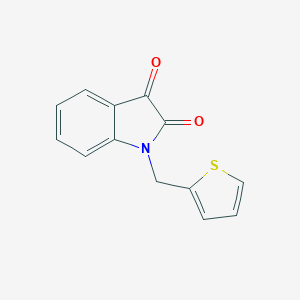
![4-[(3,4-Dichlorobenzyl)oxy]benzamide](/img/structure/B346143.png)
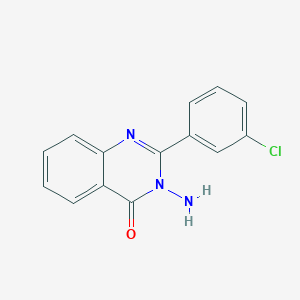
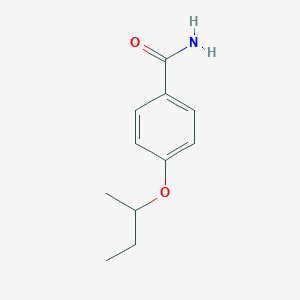
![5-Chloro-2-methoxy-4-methyl-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B346161.png)
